molecular formula C17H19NO B8577780 3-(4-Benzylphenoxy)pyrrolidine

3-(4-Benzylphenoxy)pyrrolidine

Cat. No.: B8577780
M. Wt: 253.34 g/mol
InChI Key: UEDMEPIOMZYMFL-UHFFFAOYSA-N
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Description

3-(4-Benzylphenoxy)pyrrolidine is a pyrrolidine derivative featuring a benzylphenoxy substituent at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle, is widely utilized in drug discovery due to its conformational flexibility and ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-(4-benzylphenoxy)pyrrolidine

InChI

InChI=1S/C17H19NO/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17/h1-9,17-18H,10-13H2

InChI Key

UEDMEPIOMZYMFL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 3-(4-benzylphenoxy)pyrrolidine and their properties, derived from the evidence:

Compound Name Structural Features Biological/Physicochemical Data Reference
Pyrrolidine benzonitriles Benzonitrile-substituted pyrrolidine GI₅₀: 21.1–32.5 µM (anticancer activity)
3,3,4,4-Tetrafluoro pyrrolidine Fluorinated pyrrolidine (compound 29 ) Similar potency to parent compound 4
D-Proline derivative D-proline replacing pyrrolidine (compound 31 ) 9-fold drop in potency vs. compound 4
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine Ethyl-linked benzylphenoxy-pyrrolidine (27P ) Molecular formula: C₁₉H₂₃NO; SMILES: [see [11]]
4-Benzyloxy-pyridine derivatives Pyridine core with benzyloxy substituents Catalytic/biological roles (e.g., hydroamination)

Key Findings

Substituent Effects on Activity: Fluorination (e.g., compound 29) or dimethylation (compound 30) of pyrrolidine preserves potency compared to non-substituted analogues, likely due to maintained steric and electronic profiles . Replacing pyrrolidine with D-proline (compound 31) significantly reduces activity, underscoring the importance of pyrrolidine’s ring conformation in target engagement .

Stereochemistry and Activity :

  • In benzofuroxan-based pyrrolidine derivatives, stereochemistry (e.g., 3-deoxysphingomyelin analogues) was irrelevant to anticancer activity (GI₅₀ ~21–32 µM), suggesting that planar aromatic systems dominate target interactions .

Catalytic Applications: Pyrrolidine derivatives with benzylphenoxy or benzyloxy groups (e.g., 27P, 4-benzyloxy-pyridine) exhibit utility in catalysis, such as hydroamination of styrene, with reaction rates dependent on substituent electronic effects .

Physicochemical Properties: Benzylphenoxy and benzyloxy groups enhance lipophilicity, as seen in 4-benzyloxybenzaldehyde and related compounds . This property may improve membrane permeability but could also affect metabolic stability.

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Parameter This compound (Inferred) Pyrrolidine Benzonitriles 3,3,4,4-Tetrafluoro Pyrrolidine D-Proline Derivative
Core Structure Pyrrolidine + benzylphenoxy Pyrrolidine + benzonitrile Fluorinated pyrrolidine D-Proline
GI₅₀/IC₅₀ (µM) N/A 21.1–32.5 Comparable to parent compound 9-fold less potent
Lipophilicity (LogP) High (benzylphenoxy group) Moderate (polar nitrile) High (fluorine substituents) Moderate (carboxylic acid)
Catalytic Utility Potential (similar to 27P ) Limited Limited N/A

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